molecular formula C21H21NO2S B6501746 N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide CAS No. 1396799-17-9

N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B6501746
CAS No.: 1396799-17-9
M. Wt: 351.5 g/mol
InChI Key: FBSPEIQQMCZYDQ-UHFFFAOYSA-N
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Description

N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H21NO2S and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.12930009 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a biphenyl moiety, a hydroxypropyl group, and a thiophenyl acetamide structure. The synthesis typically involves multi-step reactions which may include:

  • Formation of Biphenyl Intermediates : Utilizing Suzuki coupling reactions to connect halogenated and boronic acid derivatives.
  • Functionalization : Introducing hydroxypropyl and thiophenyl groups through various coupling reactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of biphenyl and thiophene have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Some studies demonstrate that such compounds can induce G1 or G2/M phase arrest in cancer cells, leading to apoptosis.
  • Apoptosis Induction : The interaction of the compound with specific cellular targets can trigger apoptotic pathways. For example, compounds similar to this compound have been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including:

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : Its structure allows for binding to hydrophobic pockets in proteins, potentially modulating receptor activity.

Study on Anticancer Efficacy

A study conducted on similar biphenyl derivatives demonstrated a concentration-dependent inhibition of cell growth in human cancer cell lines. The results indicated that at concentrations ranging from 5 µM to 25 µM, significant reductions in cell viability were observed.

Antimicrobial Evaluation

In a comparative study, the antimicrobial efficacy of thiophene-containing compounds was assessed against common pathogens. Results showed that the tested compounds exhibited MIC values comparable to established antibiotics, indicating their potential as alternative therapeutic agents.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-21(24,15-22-20(23)14-19-8-5-13-25-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,24H,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSPEIQQMCZYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.